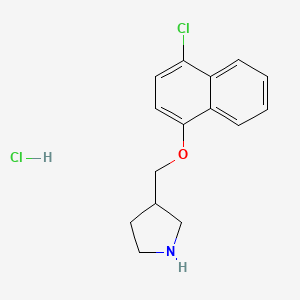![molecular formula C14H21Cl2NO B1424625 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1220036-62-3](/img/structure/B1424625.png)
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a compound with the empirical formula C14H14BClO3 and a molecular weight of 276.52 . It is a solid form with a melting point of 152-156 °C .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” includes a phenylboronic acid group attached to a chloromethyl group .
Chemical Reactions Analysis
“4-Chloro-1-methylpiperidine” is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist .
Physical And Chemical Properties Analysis
The compound “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a solid form with a melting point of 152-156 °C .
Applications De Recherche Scientifique
Metabolic Activity
A study on obese rats found that chronic administration of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, reduced food intake and weight gain. It was observed to increase the concentration of free fatty acids in these rats after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity
Research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a compound similar to the one , indicated that it affects the satiety center by reducing gold thioglucose-induced obesity in mice. This substance, noted for its low toxicity and lack of psychotropic activity, was effective in altering feeding behavior (Massicot, Thuillier, & Godfroid, 1984).
Thermogenic Effect
In a study, the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (chemically unrelated to amphetamine) showed a thermogenic effect in rats. It increased resting oxygen consumption and energy expenditure, suggesting a potential for impacting metabolic rate through disrupting oxidative phosphorylation (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis and Molecular Structure
A study reported on the synthesis and molecular structure of a compound similar to the one , demonstrating its crystal and molecular structure. The compound formed H-bonded dimers in the crystal lattice, held together by C-H...π interactions, which is significant for understanding its chemical properties (Khan, Ibrar, Lal, Altaf, & White, 2013).
Anti-obesity Activity
The anti-obesity activity of a related compound, 3-hydroxymethyl N-methyl piperidine 4-chlorophenoxyacetate hydrochloride, was studied in mice. It showed a potent anorectic effect, leading to reduced weight gain by decreasing body fat and metabolic efficiency, particularly in obese mice (Massicot, Arapis, Falcou, Apfelbaum, & Godfroid, 1986).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-chloro-3-ethylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-2-12-8-13(5-6-14(12)15)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMPOYGBCUKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-piperidinyl)ethoxy]Pyridine](/img/structure/B1424542.png)
![3-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424545.png)
![3-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424546.png)
![2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424548.png)
![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![4-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424553.png)
![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424561.png)
![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)